N-(4-aminocyclohexyl)hexanamide

Description

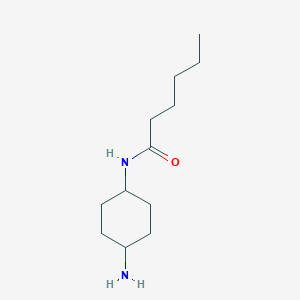

N-(4-Aminocyclohexyl)hexanamide is a synthetic organic compound characterized by the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol . Structurally, it consists of a hexanamide chain (a six-carbon aliphatic chain terminating in an amide group) linked to a 4-aminocyclohexyl moiety. This cyclohexyl group introduces stereochemical complexity, as the amino group can adopt axial or equatorial positions depending on the cyclohexane ring's conformation. The compound is cataloged under CAS number 1154620-08-2 and is primarily used in research settings, though its specific applications remain under investigation .

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)hexanamide |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h10-11H,2-9,13H2,1H3,(H,14,15) |

InChI Key |

YDPGMFJWUWNLCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)hexanamide typically involves the reaction of 4-aminocyclohexylamine with hexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)hexanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides and related compounds.

Scientific Research Applications

N-(4-aminocyclohexyl)hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)hexanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Hexanamide Derivatives

Key Observations:

Structural Diversity: N-(4-Aminocycloclohexyl)hexanamide is distinguished by its alicyclic 4-aminocyclohexyl group, which contrasts with aromatic or heterocyclic substituents in analogs like the indole-ethyl group in Compound A (anti-parasitic agent) or the quinolinone-amino group in derivatives .

Physicochemical Properties: Derivatives with rigid aromatic systems, such as the quinolinone-containing compound (4d), exhibit high melting points (>250°C), likely due to strong intermolecular hydrogen bonding and π-π stacking . In contrast, this compound’s aliphatic cyclohexyl group may reduce crystallinity, though experimental data are needed.

Biological Activity: Compound A (N-[2-(1H-indol-3-yl)ethyl]hexanamide) demonstrates anti-parasitic activity against Plasmodium falciparum, highlighting the role of indole moieties in targeting parasitic enzymes like PfCDPK1 . The biological profile of this compound remains unexplored in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.